Tariquidar dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法: 塔利奎达二盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及诸如高效液相色谱 (HPLC) 等先进技术进行纯化 .

化学反应分析

反应类型: 塔利奎达二盐酸盐主要由于存在各种官能团而发生取代反应。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件: 塔利奎达二盐酸盐反应中常用的试剂包括有机溶剂、酸和碱。 条件因所需反应而异,温度和 pH 值是关键因素 .

科学研究应用

塔利奎达二盐酸盐在科学研究中具有广泛的应用:

作用机制

塔利奎达二盐酸盐通过与 P-糖蛋白结合,抑制其作为外排泵的功能而发挥作用。 这种抑制增加了化疗药物的细胞内浓度,从而增强了它们的疗效 . 分子靶标包括 P-糖蛋白的 H 结合位点,所涉及的途径与药物转运和耐药机制有关 .

类似化合物:

- 依拉立达

- 维拉帕米

- 环孢菌素 A

比较: 塔利奎达二盐酸盐作为 P-糖蛋白抑制剂,其高度特异性和效力是独一无二的。 与其他类似化合物不同,它没有表现出明显的脱靶效应,使其成为逆转癌症治疗中多药耐药性的更合适候选者 .

相似化合物的比较

- Elacridar

- Verapamil

- Cyclosporine A

Comparison: Tariquidar dihydrochloride is unique in its high specificity and potency as a P-glycoprotein inhibitor. Unlike other similar compounds, it does not exhibit significant off-target effects, making it a more suitable candidate for reversing multidrug resistance in cancer therapy .

生物活性

Tariquidar dihydrochloride is a potent inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance (MDR) in cancer therapy. This compound has been extensively studied for its biological activity, particularly in the context of enhancing the efficacy of chemotherapeutic agents and its role in modulating drug transport across biological membranes.

P-Glycoprotein Inhibition

Tariquidar acts primarily as a non-competitive inhibitor of P-gp, which is responsible for the efflux of various drugs out of cells. It has been shown to have an IC50 value as low as 5.1 nM, indicating its high potency against P-gp . At low concentrations, tariquidar selectively inhibits P-gp, while at higher concentrations (≥100 nM), it also inhibits breast cancer resistance protein (BCRP) .

Dual Role as Substrate and Inhibitor

Interestingly, tariquidar functions as a substrate for BCRP at low concentrations and transitions to an inhibitor at higher concentrations. This dual role is significant as it highlights the complexity of its interactions with different transporters, which can influence drug delivery and resistance mechanisms in cancer cells .

Pharmacokinetics and Efficacy

Tariquidar has been evaluated in various studies to assess its pharmacokinetic properties and efficacy in reversing drug resistance:

- In Vivo Studies : In a pilot study involving healthy volunteers, administration of tariquidar resulted in a significant increase in the brain penetration of P-gp substrates such as (R)-11C-verapamil. The distribution volume increased by 24% and the influx rate constant by 49%, demonstrating its capability to enhance drug delivery across the blood-brain barrier (BBB) .

- Cytotoxicity Modulation : Tariquidar has been shown to potentiate the cytotoxic effects of chemotherapeutic agents like doxorubicin and mitoxantrone. At a concentration of 100 nM, it decreased the resistance of P-gp-expressing cells to doxorubicin by 30-fold, underscoring its potential utility in combination therapies for cancer .

Case Studies and Clinical Trials

Despite promising preclinical results, clinical trials involving tariquidar have yielded mixed outcomes:

- Clinical Trials Overview : Tariquidar was evaluated in several clinical trials aimed at assessing its effectiveness in reversing MDR in cancer patients. However, many trials reported negative results regarding its ability to improve therapeutic outcomes when used alongside standard chemotherapy .

- Efficacy Indicators : In studies where efficacy was measured through surrogate markers like rhodamine-123 efflux from lymphocytes, significant inhibition was observed, indicating successful modulation of P-gp activity .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Observation |

|---|---|

| P-Glycoprotein IC50 | 5.1 nM |

| BCRP Inhibition Concentration | >100 nM |

| Effect on Doxorubicin Resistance | 30-fold reduction at 100 nM |

| Increase in Brain Penetration | +24% distribution volume for (R)-11C-verapamil |

| Clinical Trial Outcomes | Mixed; many negative results |

属性

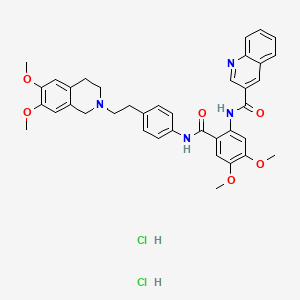

IUPAC Name |

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCJRGRTDKIFJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Cl2N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。